![molecular formula C38H40N4O4S B1436282 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one CAS No. 2094559-58-5](/img/structure/B1436282.png)
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Descripción general
Descripción
The compound “7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one” is also known as Brexpiprazole . It is a novel serotonin-dopamine activity modulator with partial agonist activity at serotonin 1A (5-HT1A) and D2/3 receptors, combined with potent antagonist effects on 5-HT2A, α1B-, and α2C-adrenergic receptors . It is a novel drug candidate in clinical development for psychiatric disorders with high affinity for serotonin, dopamine, and noradrenaline receptors .
Molecular Structure Analysis
The molecular formula of the compound is C38H40N4O4S . The structure includes a benzothiophene group, a piperazine ring, and two quinolinone groups . The exact mass is 648.27702694 g/mol and the monoisotopic mass is also 648.27702694 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 648.8 g/mol . It has a XLogP3-AA value of 6.6, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound also has a topological polar surface area of 104 Ų .Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands
A study by Vangveravong et al. (2011) synthesized and evaluated compounds related to aripiprazole for their affinity at D₂-like dopamine receptors. These compounds, sharing structural elements with classical D₂-like dopamine receptor antagonists, demonstrated high affinity and selectivity for the D₂ receptor subtype and partial agonist behavior at D₂ and D₃ receptor subtypes (Vangveravong et al., 2011).
Antimicrobial Properties
Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating antimicrobial properties. The compounds were tested for antifungal and antibacterial activities, showing potential as antimicrobial agents (Patel & Patel, 2010).
Antipsychotic Agent Development
Norman et al. (1996) prepared heterocyclic analogues of 1192U90, showing potential as antipsychotic agents. These compounds were evaluated for binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced climbing in mice (Norman et al., 1996).
Cytotoxic Activity and Anticancer Properties
Hassan et al. (2021) synthesized 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, evaluating them for anticancer activity. The study found significant cytotoxic activities, highlighting their potential as antiproliferative agents (Hassan et al., 2021).
Antihypertensive Agents
Campbell et al. (1987) synthesized 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6, 7-dimethoxyquinazoline derivatives, evaluating them as alpha-antagonists and antihypertensive agents. The compounds displayed high binding affinity for alpha 1-adrenoceptors and showed antihypertensive activity in spontaneously hypertensive rats (Campbell et al., 1987).
Propiedades
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMZGKYPXIZKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



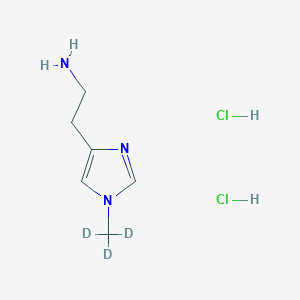





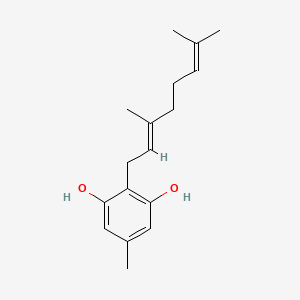
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)
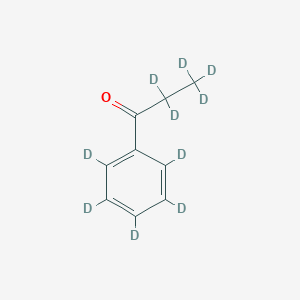
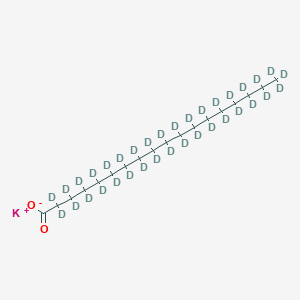
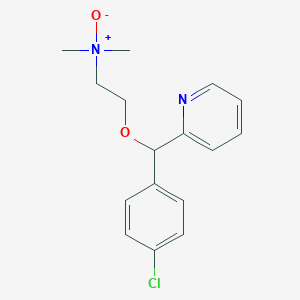
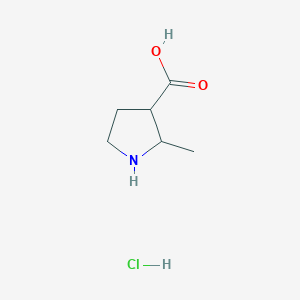
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)